Benzoic acid, 2-(2-chloro-5-methylbenzoyl)-
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Overview
Description
2-(2-Chloro-5-methylbenzoyl)benzoic acid is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzoic acid, where the benzoyl group is substituted with a 2-chloro-5-methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylbenzoyl)benzoic acid typically involves the acylation of 2-chloro-5-methylbenzoic acid with benzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-chloro-5-methylbenzoic acid+benzoyl chlorideAlCl32-(2-Chloro-5-methylbenzoyl)benzoic acid
Industrial Production Methods
In industrial settings, the production of 2-(2-Chloro-5-methylbenzoyl)benzoic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-methylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Major Products
Substitution: 2-(2-Amino-5-methylbenzoyl)benzoic acid, 2-(2-Thio-5-methylbenzoyl)benzoic acid.
Oxidation: 2-(2-Chloro-5-carboxybenzoyl)benzoic acid.
Reduction: 2-(2-Chloro-5-methylbenzyl)benzoic acid.
Scientific Research Applications
2-(2-Chloro-5-methylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methylbenzoyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylbenzoic acid
- 2-Chloro-5-methoxybenzoic acid
- 2-Chloro-5-nitrobenzoic acid
Uniqueness
2-(2-Chloro-5-methylbenzoyl)benzoic acid is unique due to the presence of both a chloro and a methyl group on the benzoyl moiety, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can impact its chemical and biological properties.
Properties
CAS No. |
71550-20-4 |
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Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-(2-chloro-5-methylbenzoyl)benzoic acid |
InChI |
InChI=1S/C15H11ClO3/c1-9-6-7-13(16)12(8-9)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,18,19) |
InChI Key |
OACHMRGCIDBGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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